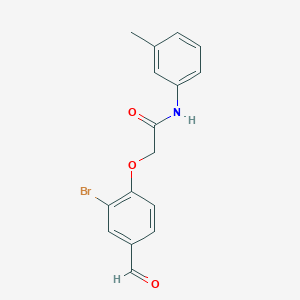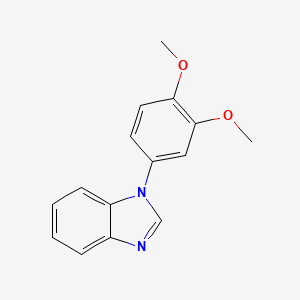
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BFAA and has a molecular formula of C17H15BrNO3.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide has potential applications in various scientific fields. It has been studied for its antitumor properties and has shown promising results in inhibiting the growth of cancer cells. BFAA has also been studied for its antifungal and antibacterial properties. Additionally, it has been investigated for its potential as a fluorescent probe for detecting metal ions.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. BFAA has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide has low toxicity in vitro. However, its effects on living organisms have not been extensively studied. It is important to note that the compound should be handled with care due to its potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide in lab experiments is its potential as a fluorescent probe for detecting metal ions. However, its limited solubility in water may make it difficult to use in certain experiments. Additionally, its potential toxicity should be taken into consideration when handling the compound.
Direcciones Futuras
There are several potential future directions for research on 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide. Further studies could investigate its potential as an antitumor agent and explore its mechanism of action in more detail. Additionally, research could focus on developing more efficient synthesis methods for the compound and improving its solubility in water. Finally, studies could investigate the potential of BFAA as a fluorescent probe for detecting metal ions in living organisms.
In conclusion, 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide is a chemical compound with potential applications in various scientific fields. Its limited toxicity and potential as a fluorescent probe make it an interesting compound for further research. However, its potential toxicity and limited solubility in water should be taken into consideration when handling and using the compound in experiments.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2-bromo-4-nitrophenol with ethyl acetoacetate to form 2-(2-bromo-4-oxophenoxy)butanoic acid ethyl ester. This intermediate is then reacted with 3-methylbenzylamine to form 2-(2-bromo-4-phenoxy)butanoic acid 3-methylbenzylamide. Finally, the formylation of the amide nitrogen with ethyl formate and sodium hydride produces 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide.
Propiedades
IUPAC Name |
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11-3-2-4-13(7-11)18-16(20)10-21-15-6-5-12(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWQRGAZFVKDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-chloro-5-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5778214.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)
![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)


![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)


![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)